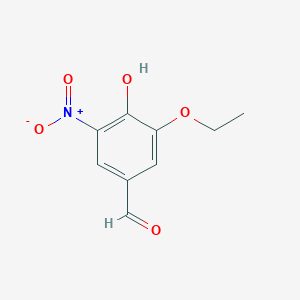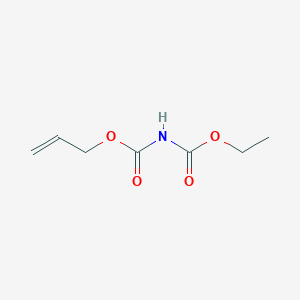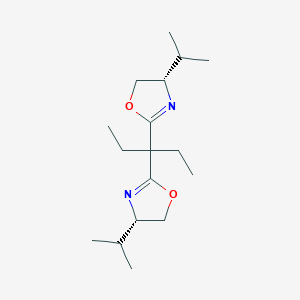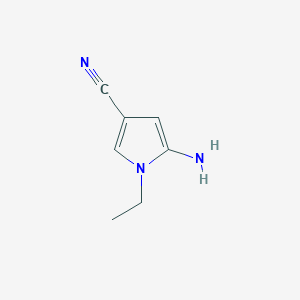
1-(3-Fluoro-5-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives from 1-(3-Fluoro-5-methoxyphenyl)ethanone involves various methods, including the Gewald synthesis technique and Vilsmeier-Haack reaction, leading to compounds with antimicrobial activity (Puthran et al., 2019). Another approach includes the condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone using sonochemical methods, which has proven to be an energy-efficient technique (Jarag et al., 2011).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of derivatives have been investigated both experimentally and theoretically, revealing the importance of hyper-conjugative interactions and charge delocalization for the molecule's stability. The HOMO and LUMO analysis indicates charge transfer within these molecules (Mary et al., 2015).
Chemical Reactions and Properties
Reactivity studies show that 1-(3-Fluoro-5-methoxyphenyl)ethanone can undergo various chemical reactions to form novel compounds. For example, its reaction with dimethyl oxalate in the presence of sodium methylate produces complex molecules with potential for further functionalization (Pimenova et al., 2003).
Physical Properties Analysis
Investigations into the physical properties, such as crystallization and thermal stability, of derivatives of 1-(3-Fluoro-5-methoxyphenyl)ethanone have been conducted. These studies contribute to understanding the compound's suitability for various applications in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and conditions, have been extensively studied. These analyses provide insights into the potential utility of 1-(3-Fluoro-5-methoxyphenyl)ethanone and its derivatives in synthesizing compounds with desirable biological and physical properties (Zhou Yu, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-fluoro-5-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFKUZHHUNUCPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-5-methoxyphenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

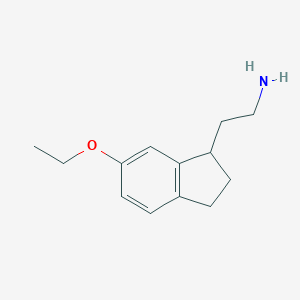
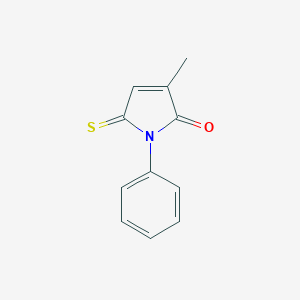
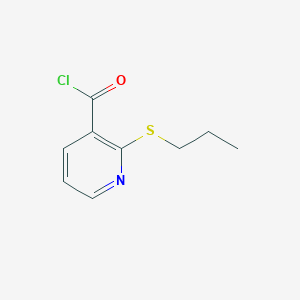
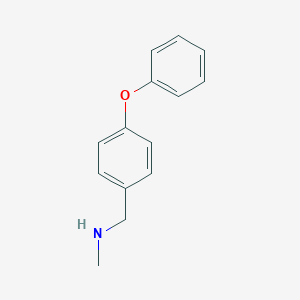
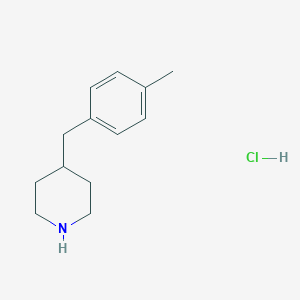
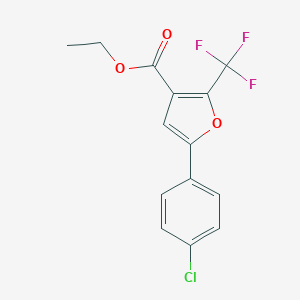
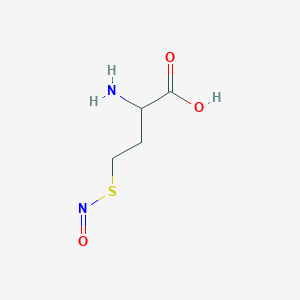
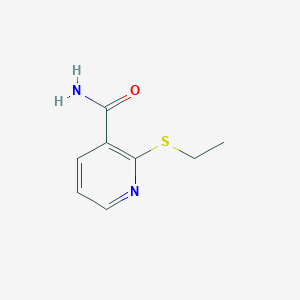
![Ethanone, 1-(5,6-dihydro-4H-thieno[3,4-c]pyrrol-1-yl)-(9CI)](/img/structure/B64344.png)
